![molecular formula C25H24FNO5 B130091 依泽替米贝二酸杂质 CAS No. 1013025-04-1](/img/structure/B130091.png)
依泽替米贝二酸杂质
描述
Ezetimibe Diacid Impurity is a degradation product of Ezetimibe, a lipid-lowering compound used to reduce cholesterol levels in the blood. This impurity is formed during the synthesis or storage of Ezetimibe and is identified and characterized to ensure the quality and safety of the pharmaceutical product . The structure of Ezetimibe Diacid Impurity is confirmed through various spectroscopic techniques such as LC-MS, NMR, and IR spectroscopy .
科学研究应用
Scientific Research Applications
Ezetimibe Diacid Impurity serves several important roles in scientific research:
Pharmaceutical Research
- Analytical Method Development : It is used to develop and validate analytical methods for detecting and quantifying impurities in Ezetimibe formulations. This ensures that pharmaceutical products meet regulatory standards .
- Impurity Profiling : The characterization of impurities, including Ezetimibe Diacid Impurity, is critical for understanding the stability and safety of drug formulations .
Stability Studies
- Degradation Pathways : Researchers study the stability of Ezetimibe under various conditions to understand its degradation pathways, which can inform storage and handling practices .
Toxicological Studies
- Safety Assessments : Toxicological research assesses the potential genotoxicity and overall safety profile of Ezetimibe Diacid Impurity, which is vital for evaluating its impact on human health .
Quality Control
- Reference Standards : The impurity is utilized as a reference standard in quality control laboratories to ensure the purity and safety of Ezetimibe products. This role is crucial in maintaining compliance with pharmacopoeial standards .
Case Studies
Stability testing guidelines from the International Conference on Harmonization (ICH) emphasize the importance of identifying degradation products like Ezetimibe Diacid Impurity. A study demonstrated that under alkaline conditions, significant degradation occurred, leading to the formation of this impurity. The findings highlighted the need for careful monitoring during drug formulation processes .
作用机制
Target of Action
Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
Mode of Action
Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .
Result of Action
The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.
Action Environment
The environment can influence the action of Ezetimibe Diacid Impurity. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of Ezetimibe Diacid Impurity.
生化分析
Biochemical Properties
Ezetimibe Diacid Impurity, like its parent compound Ezetimibe, may interact with various enzymes, proteins, and other biomolecules. The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might undergo similar interactions.
Cellular Effects
Studies on Ezetimibe have shown that it influences cell function by inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . This action blocks the uptake of dietary and biliary cholesterol into enterocytes , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ezetimibe, the parent compound, acts by specifically inhibiting the cholesterol transporter NPC1L1, reducing cholesterol absorption from the bowel . This leads to a reduction of LDL cholesterol by about 20% . It’s plausible that Ezetimibe Diacid Impurity might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Ezetimibe have shown that it reduces LDL-C levels significantly, with greater reductions observed when taken for more than 3 months .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Ezetimibe Diacid Impurity in animal models. Ezetimibe has been shown to attenuate the development of atherosclerosis in various animal models
Metabolic Pathways
Ezetimibe undergoes glucuronidation via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that Ezetimibe Diacid Impurity might be involved in similar metabolic pathways.
Transport and Distribution
Ezetimibe is known to act at the brush border of the small intestine and inhibit the uptake of cholesterol . This could potentially influence the transport and distribution of Ezetimibe Diacid Impurity.
Subcellular Localization
Ezetimibe is known to act at the brush border of the small intestine
准备方法
The preparation of Ezetimibe Diacid Impurity involves the degradation of Ezetimibe under specific conditions. One common method is the alkaline hydrolysis of Ezetimibe using aqueous sodium hydroxide solution at elevated temperatures . The reaction is typically carried out at 60°C for 10 minutes, resulting in the formation of the diacid impurity . The impurity can be isolated and purified using preparative high-performance liquid chromatography (HPLC) to achieve a purity of more than 99% .
化学反应分析
Ezetimibe Diacid Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The impurity can undergo substitution reactions with reagents such as halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different degradation products.
Common reagents and conditions used in these reactions include aqueous sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Ezetimibe Diacid Impurity can be compared with other impurities and degradation products of Ezetimibe, such as:
Desfluoro Ezetimibe: A degradation product formed by the loss of a fluorine atom.
Ezetimibe Ketone: A degradation product formed by the oxidation of Ezetimibe.
Ezetimibe Benzyl Impurity: A degradation product formed by the substitution of a benzyl group.
Ezetimibe Diacid Impurity is unique due to its specific structure and formation pathway. It is characterized by the presence of two carboxylic acid groups, which distinguish it from other impurities and degradation products .
生物活性
Ezetimibe Diacid Impurity is a degradation product of Ezetimibe, a widely used lipid-lowering agent that functions primarily by inhibiting the absorption of cholesterol in the intestine. Understanding the biological activity of Ezetimibe Diacid Impurity is crucial for assessing its implications in pharmaceutical formulations, safety, and efficacy.
Chemical Background
Ezetimibe is known for its role in managing cholesterol levels by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for intestinal cholesterol absorption. The diacid impurity arises during the synthesis or storage of Ezetimibe and can influence both the pharmacological activity and safety profile of the drug.
Biological Activity Overview
The biological activities associated with Ezetimibe Diacid Impurity include:
- Inhibition of Cholesterol Absorption : Similar to Ezetimibe, the diacid impurity may also exhibit some degree of NPC1L1 inhibition, although its efficacy compared to the parent compound remains under investigation.
- Toxicological Profile : Research indicates that impurities like Ezetimibe Diacid Impurity require thorough toxicological assessments to evaluate potential genotoxic effects and overall safety in pharmaceutical applications .
Case Studies and Experimental Data
- Stability Studies : Stability testing has demonstrated that Ezetimibe Diacid Impurity can form under specific conditions, particularly through alkaline hydrolysis. The presence of this impurity necessitates rigorous quality control measures to ensure drug safety and efficacy .
- Impurity Profiling : A study highlighted the importance of impurity profiling in understanding how degradation products like Ezetimibe Diacid Impurity affect drug stability and patient outcomes. High-performance liquid chromatography (HPLC) methods have been employed to isolate and characterize these impurities, confirming their structures through various spectroscopic techniques .
- Toxicological Assessments : Preliminary studies suggest that while Ezetimibe is generally well-tolerated, its impurities, including the diacid form, may pose risks that warrant further investigation into their genotoxic potential. Such studies are critical for regulatory compliance and ensuring patient safety.
Data Tables
Parameter | Ezetimibe | Ezetimibe Diacid Impurity |
---|---|---|
Mechanism of Action | Inhibits NPC1L1 | Potential NPC1L1 inhibition |
Toxicological Profile | Generally well-tolerated | Requires further study |
Stability | Stable under normal conditions | Forms under alkaline conditions |
Analytical Methods | HPLC, LC-MS | HPLC, NMR |
Metabolic Pathways
Ezetimibe undergoes extensive metabolism primarily through glucuronidation facilitated by uridine 5′-diphosphate-glucuronosyltransferase (UGT) enzymes. The metabolic pathways for Ezetimibe Diacid Impurity are likely similar but require specific studies to elucidate any differences in pharmacokinetics or pharmacodynamics compared to the parent compound .
属性
IUPAC Name |
(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMIMDXLOJKMS-ISKFKSNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647719 | |
Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013025-04-1 | |
Record name | (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。